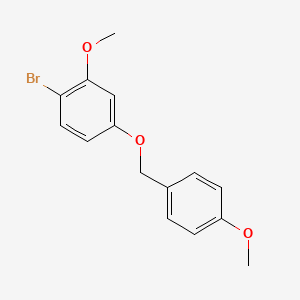
5-Bromo-3-(ethylthio)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, an ethylthio group at the 3rd position, and a carboxylic acid group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid typically involves the bromination of 3-(ethylthio)-2-pyridinecarboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the bromination is complete.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to slightly elevated temperatures.
Reduction: Zinc, hydrochloric acid; reaction conditionsroom temperature.
Substitution: Amines, thiols, alkoxides; reaction conditionspresence of a base or catalyst, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 3-(Ethylthio)-2-pyridinecarboxylic acid.
Substitution: Various substituted pyridinecarboxylic acids depending on the nucleophile used.
科学研究应用
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethylthio group can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
3-(Ethylthio)-2-pyridinecarboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-2-pyridinecarboxylic acid: Lacks the ethylthio group at the 3rd position.
5-Bromo-3-(methylthio)-2-pyridinecarboxylic acid: Contains a methylthio group instead of an ethylthio group.
Uniqueness
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid is unique due to the combination of the bromine atom and the ethylthio group, which can influence its reactivity and interactions in chemical and biological systems
属性
分子式 |
C8H8BrNO2S |
|---|---|
分子量 |
262.13 g/mol |
IUPAC 名称 |
5-bromo-3-ethylsulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-13-6-3-5(9)4-10-7(6)8(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChI 键 |
HJPGREYRIMTZOQ-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(N=CC(=C1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
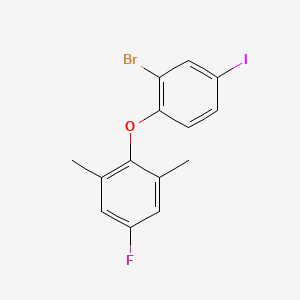
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
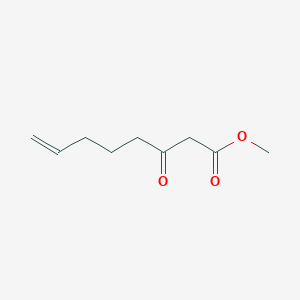
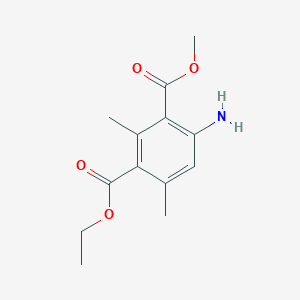

![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)

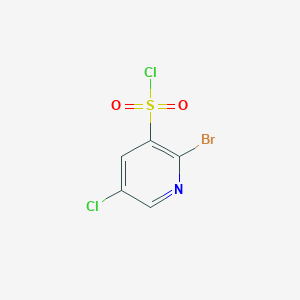
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
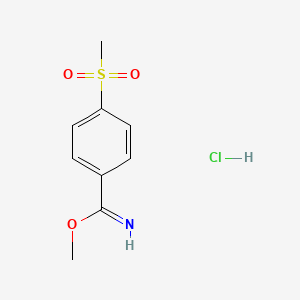

![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)
